1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Description
1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a (2-fluorophenyl)methylamino group attached via a methylene bridge. The cyclobutanol core introduces significant ring strain due to its four-membered structure, which can influence reactivity, stability, and conformational preferences.
Properties
IUPAC Name |
1-[[(2-fluorophenyl)methylamino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-2-1-4-10(11)8-14-9-12(15)6-3-7-12/h1-2,4-5,14-15H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKDTUSPZMGBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol is an organic compound with a unique structural configuration that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16FNO, with a molecular weight of approximately 195.23 g/mol. The compound features a cyclobutane ring substituted with an amino group linked to a 2-fluorophenyl moiety, which significantly influences its chemical reactivity and biological interactions.
Biological Activity
Initial studies indicate that this compound may exhibit various biological activities, particularly in the following areas:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group may enhance the antimicrobial properties due to its electron-withdrawing characteristics, which can influence the compound's interaction with bacterial membranes .
- Pharmacological Potential : Compounds with similar structures have been explored for their potential as inhibitors of specific enzymes and receptors. For instance, fluorinated compounds are often associated with increased potency in inhibiting serotonin uptake, suggesting that this compound may have similar effects on neurotransmitter systems .
The mechanism of action for this compound involves its ability to bind to specific biological targets, modulating their activity. This interaction can lead to a range of biological effects depending on the target and context of use. The unique cyclobutane structure may contribute to its binding affinity compared to other compounds lacking this feature.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals distinct differences in biological activity based on substitution patterns:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol | 2197996-08-8 | Contains a methyl group instead of an amino group |
| 1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol | 2148199-53-3 | Substituted with a 4-fluorophenyl group |
| 3-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol | 1597668-19-3 | Variation in the position of substitution |
This table illustrates how variations in substitution can influence the biological properties of cyclobutane derivatives.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of related compounds:
- Anticancer Activity : Some derivatives have demonstrated synergistic effects when combined with other anticancer agents, indicating potential for use in combination therapies .
- Neurotransmitter Modulation : Studies suggest that fluorinated analogs can significantly enhance the inhibition of serotonin transporters, leading to increased therapeutic efficacy in treating mood disorders .
- Antibacterial Properties : Recent investigations into fluorinated compounds have shown promise against resistant bacterial strains, emphasizing the importance of structural modifications in developing new antimicrobials .
Comparison with Similar Compounds
Positional Isomer: 1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol
- Structure : Differs in the fluorine position (para- vs. ortho-fluorophenyl).
- Properties: The para-fluorophenyl group (CAS 1402152-75-3) allows resonance stabilization, whereas the ortho-substituent in the target compound creates steric hindrance near the amino group. This positional difference may alter dipole moments and receptor interactions .
- Safety : The Safety Data Sheet (SDS) for the para-isomer highlights respiratory irritation risks, suggesting similar hazards for the ortho-analogue .
Backbone Variation: 2-{[(2-Fluorophenyl)methyl]amino}-1,1-diphenylethan-1-ol
- Structure: Replaces the cyclobutanol core with a diphenylethanol backbone (CAS 338771-43-0).
- Properties: Molecular Weight: 321.39 g/mol (C21H20FNO) vs. ~250–270 g/mol (estimated for the target compound).
- Applications: The ethan-1-ol backbone is common in CNS-active molecules, suggesting the target compound’s cyclobutanol moiety may offer unique conformational advantages for selectivity .
Aliphatic vs. Aromatic Substituents: 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol
Amino Alcohol Analogues: (S)-2-Amino-4-phenylbutan-1-ol and (S)-2-Amino-3-methylbutan-1-ol
- Structure: Linear amino alcohols vs. the cyclobutanol scaffold.
- Synthesis : High yields (92–96%) for linear analogues suggest efficient protocols, while the target compound’s strained ring may reduce yields or require specialized conditions .
- Bioactivity: Linear amino alcohols often serve as intermediates in neurotransmitter analogues, whereas the cyclobutanol core could mimic transition states in enzyme inhibition .
Data Table: Key Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituent |
|---|---|---|---|---|---|
| 1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol | Not Provided | C13H17FNO | ~237.28 (estimated) | Cyclobutanol | Ortho-fluorophenylmethylamino |
| 1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol | 1402152-75-3 | C11H13FNO | 197.23 | Cyclobutanol | Para-fluorophenylmethylamino |
| 2-{[(2-Fluorophenyl)methyl]amino}-1,1-diphenylethan-1-ol | 338771-43-0 | C21H20FNO | 321.39 | Diphenylethanol | Ortho-fluorophenylmethylamino |
| 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol | 2169432-27-1 | C9H20N2O | 172.27 | Cyclobutanol | 4-Aminobutylamino |
Research Findings and Implications
- Pharmacological Potential: The ortho-fluorophenyl group in the target compound may improve metabolic stability and target binding compared to para-isomers, as seen in fluorinated CNS drugs .
- Structural Advantages: The cyclobutanol core’s rigidity could enhance selectivity in enzyme inhibition or receptor modulation compared to flexible backbones like diphenylethanol .
Preparation Methods
Cyclobutan-1-ol Core Formation
The cyclobutan-1-ol scaffold can be prepared through various methods:
Nucleophilic addition to cyclobutanone derivatives: Starting from cyclobutanone, nucleophilic amination or reductive amination can introduce the amino substituent. For example, lithiation of cyclobutanone followed by reaction with electrophilic reagents or amines can yield substituted cyclobutanols.
Ring closure strategies: Cyclobutane rings can be formed via cyclization reactions involving precursors such as 1,4-diketones or through photochemical or catalytic cycloaddition methods, though these are less common for this specific compound.
Introduction of the Amino-(2-Fluorobenzyl) Group
Reductive amination: A common method involves reacting cyclobutanone or cyclobutanol derivatives with 2-fluorobenzylamine or its derivatives under reductive amination conditions. This typically involves the formation of an imine intermediate followed by reduction to the corresponding amine.
Nucleophilic substitution: Alternatively, the amino group can be introduced by nucleophilic substitution of a suitable leaving group on the cyclobutanol ring with 2-fluorobenzylamine.
Multi-Step Synthesis Example
A representative synthetic sequence based on literature for related compounds includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of cyclobutanone intermediate | Starting from cyclobutanone or via lithiation and electrophilic trapping | Cyclobutanone core |
| 2 | Reductive amination | 2-Fluorobenzylamine, reducing agent (e.g., NaBH4, NaBH3CN) | Formation of amino-substituted cyclobutanol |
| 3 | Purification and characterization | Chromatography, NMR, MS | Pure this compound |
This approach is adapted from synthesis of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol, which shares structural similarity.
Research Findings and Optimization
Yields: Reported yields for related fluorophenyl cyclobutanol amines typically range from moderate to good (50–80%), depending on reaction conditions and purification methods.
Catalysts: Acid catalysts such as p-toluenesulfonic acid have been used to facilitate certain steps in analogous syntheses, particularly in cascade reactions involving ring formation and functionalization.
Characterization: Confirmation of structure is achieved by spectroscopic methods including ^1H and ^13C NMR, mass spectrometry, and sometimes X-ray crystallography for stereochemical analysis.
Challenges: Side reactions such as over-reduction, double addition, or poor regioselectivity can affect overall yield and purity. Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical.
Summary Table of Preparation Methods
Q & A
Q. Basic Research Focus
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core. Evidence from structurally similar compounds (e.g., 3-(4-fluorophenyl)cyclobutan-1-ol) suggests strain mitigation via substituent positioning .
- Aminomethyl Group Introduction : Employ reductive amination between a cyclobutanone intermediate and 2-fluorobenzylamine using NaBH(OAc)₃ or catalytic hydrogenation .
- Fluorophenyl Incorporation : Utilize Suzuki-Miyaura coupling or nucleophilic aromatic substitution with fluorinated aryl halides .
Q. Key Methodological Considerations :
- Optimize reaction conditions (temperature, solvent) to minimize side products like over-reduction or ring-opening .
- Monitor progress via TLC or HPLC with UV detection (λ = 254 nm) .
How can enantiomeric purity be ensured during synthesis?
Q. Advanced Research Focus
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclobutane formation or amination steps .
- Chromatographic Resolution : Perform chiral HPLC with columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol (90:10) .
- Crystallization : Screen for diastereomeric salts with chiral acids (e.g., tartaric acid) to isolate enantiopure forms .
Q. Data Contradiction Analysis :
- Conflicting optical rotation values may arise from solvent polarity effects. Validate using polarimetry and circular dichroism (CD) spectroscopy .
What spectroscopic techniques confirm the compound’s structure?
Q. Basic Research Focus
- NMR :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 224.1152 (calculated for C₁₂H₁₅FNO) .
- IR Spectroscopy : Detect hydroxyl (ν ~3200–3400 cm⁻¹) and amine (ν ~3300–3500 cm⁻¹) stretches .
How should researchers address conflicting reactivity data in different synthetic routes?
Q. Advanced Research Focus
- Design of Experiments (DOE) : Apply factorial design to test variables (e.g., catalyst loading, temperature) and identify optimal conditions .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and side reactions .
- Reproducibility Checks : Replicate reactions in inert atmospheres (Ar/N₂) to rule out oxidation or moisture interference .
Q. Example Conflict :
- Discrepancies in aminomethylation yields may stem from competing pathways (e.g., imine vs. enamine formation). Resolve via LC-MS/MS analysis of reaction mixtures .
What stability considerations are critical for handling this compound?
Q. Basic Research Focus
- Storage Conditions : Store at –20°C under argon to prevent oxidation of the hydroxyl and amine groups .
- Light Sensitivity : Protect from UV exposure to avoid cyclobutane ring degradation .
- pH Stability : Test stability in buffered solutions (pH 2–12) to guide biological assay design .
Which in vitro models are suitable for assessing biological activity?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Screen against serine hydrolases or GPCRs (e.g., β-adrenergic receptors) using fluorogenic substrates .
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) .
- Computational Docking : Model interactions with targets (e.g., monoamine transporters) using AutoDock Vina .
Q. Data Interpretation Caveats :
- Conflicting IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Normalize data using positive controls (e.g., fluoxetine for transporters) .
How can metabolic pathways be elucidated for this compound?
Q. Advanced Research Focus
- Microsomal Incubation : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF .
- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in excretion studies .
- CYP Inhibition Profiling : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
